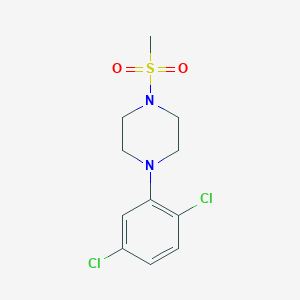
1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4-(methylsulfonyl)piperazine, commonly known as DMMP, is an organic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. DMMP has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of DMMP is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine. DMMP has been shown to increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
DMMP has been shown to exhibit significant biochemical and physiological effects. It has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DMMP has also been shown to possess analgesic properties by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
DMMP has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research. DMMP is also stable under normal laboratory conditions, making it a suitable compound for long-term studies. However, DMMP has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in some experimental settings. DMMP also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for the research of DMMP. One potential area of research is the development of DMMP-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the investigation of the potential neuroprotective effects of DMMP. Further studies are also needed to understand the exact mechanism of action of DMMP and to identify potential side effects associated with its use.
Conclusion
In conclusion, DMMP is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMMP and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of DMMP involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMMP as a white crystalline powder with a yield of approximately 70%. The purity of DMMP can be increased through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DMMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. DMMP has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C11H14Cl2N2O2S |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C11H14Cl2N2O2S/c1-18(16,17)15-6-4-14(5-7-15)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
JQVBSAQIIBKASU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)